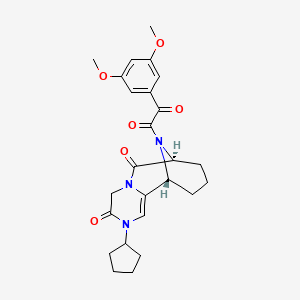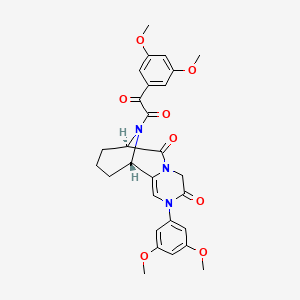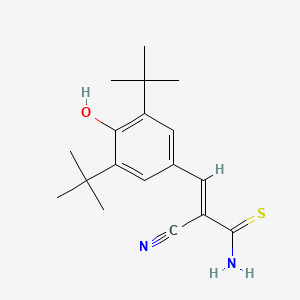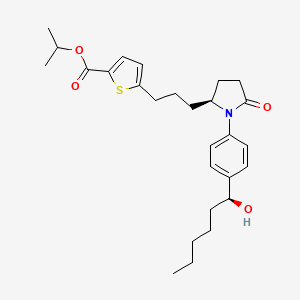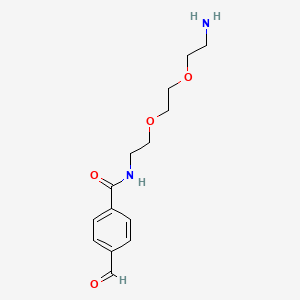
Ald-Ph-PEG2-amine TFA salt
Overview
Description
Ald-Ph-PEG2-amine TFA salt is a small molecule polyethylene glycol (PEG) linker that contains a benzaldehyde moiety and a terminal amine group. This compound is known for its ability to increase the water solubility of molecules in aqueous solutions due to the hydrophilic nature of the PEG linker. The benzaldehyde group can undergo reactions with primary amine groups, while the terminal amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Mechanism of Action
Target of Action
The primary targets of Ald-Ph-PEG2-amine TFA salt, also known as Ald-Ph-amido-C2-PEG2-amine, are primary amine groups and carboxylic acids . The compound has a benzaldehyde moiety that can undergo reactions with primary amine groups . The primary amine can also react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. The benzaldehyde moiety of the compound can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These reactions allow the compound to form bonds with its targets, altering their chemical structure and function.
Biochemical Pathways
The compound affects the biochemical pathways involving primary amine groups and carboxylic acids . By reacting with these groups, the compound can alter the structure and function of proteins and other molecules that contain these groups. This can lead to changes in the biochemical pathways in which these molecules are involved. The exact pathways affected would depend on the specific primary amine groups and carboxylic acids that the compound interacts with.
Pharmacokinetics
It is noted that the hydrophilic peg linkers in the compound increase its water solubility in aqueous solutions , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment could affect the reactivity of the compound and its targets. Additionally, the presence of other molecules that can react with the compound or its targets could also influence its action. The compound’s hydrophilic PEG linkers could enhance its solubility in aqueous environments , potentially influencing its distribution and efficacy.
Biochemical Analysis
Biochemical Properties
The benzaldehyde moiety of Ald-Ph-PEG2-amine TFA salt can undergo reactions with primary amine groups . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . These interactions allow this compound to play a role in various biochemical reactions.
Cellular Effects
The hydrophilic PEG linkers in this compound increase the water solubility of the compound in aqueous solutions This property can influence cell function by affecting the solubility and transport of other biomolecules within the cell
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interactions with primary amine groups and carbonyl compounds These interactions can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG2-amine TFA salt typically involves the following steps:
Formation of PEG Linker: The PEG linker is synthesized by reacting ethylene oxide with a suitable initiator, such as a hydroxyl group, to form a PEG chain.
Introduction of Benzaldehyde Moiety: The benzaldehyde group is introduced by reacting the PEG chain with a benzaldehyde derivative.
Attachment of Terminal Amine: The terminal amine group is attached by reacting the PEG-benzaldehyde intermediate with an amine-containing compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Reaction Vessels: Using large-scale reaction vessels to accommodate the increased volume of reactants.
Purification: Employing techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG2-amine TFA salt undergoes several types of chemical reactions, including:
Condensation Reactions: The benzaldehyde group can react with primary amines to form imines or Schiff bases.
Amide Bond Formation: The terminal amine group can react with carboxylic acids or activated NHS esters to form amide bonds.
Reductive Amination: The benzaldehyde group can undergo reductive amination with amines in the presence of reducing agents.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a dehydrating agent such as molecular sieves.
Amide Bond Formation: Often performed using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reductive Amination: Commonly uses reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Major Products Formed
Imines or Schiff Bases: Formed from the reaction of the benzaldehyde group with primary amines.
Amides: Formed from the reaction of the terminal amine group with carboxylic acids or activated NHS esters.
Scientific Research Applications
Ald-Ph-PEG2-amine TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties.
Comparison with Similar Compounds
Ald-Ph-PEG2-amine TFA salt can be compared with other similar compounds, such as:
Ald-Ph-PEG3-amine TFA salt: Contains a longer PEG linker, which may provide increased solubility and flexibility in certain applications.
Ald-Ph-PEG4-amine TFA salt: Features an even longer PEG linker, further enhancing solubility and reducing steric hindrance in conjugation reactions.
The uniqueness of this compound lies in its balanced PEG linker length, which provides an optimal combination of solubility and reactivity for a wide range of applications.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVIFAPOMVRMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197353 | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055013-56-2 | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



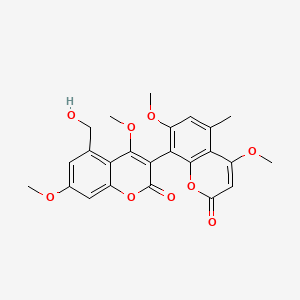
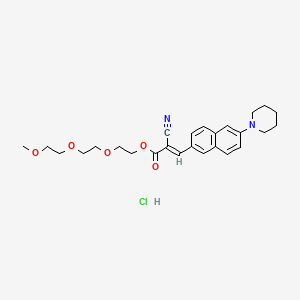
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)
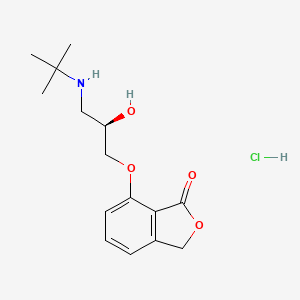

![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)
